molecular formula C22H19N3O3S2 B2730538 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-24-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2730538
CAS RN: 391867-24-6
M. Wt: 437.53
InChI Key: CUWSBDJHMRDQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Related Compounds

  • N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound that may be related to various research areas in chemistry. For example, studies like the one by Hsiao, Yang, and Chen (2000) discuss the synthesis of polyamides with similar structural elements, highlighting their solubility and thermal stability characteristics (Hsiao, S., Yang, C.-P., & Chen, S.-H., 2000).

Development of Fluorescent Materials

Synthetic Organic Chemistry

  • tert-Butyl phenylazocarboxylates, which share some structural similarities, are noted for their versatility in synthetic organic chemistry, enabling a range of nucleophilic substitutions and radical reactions as detailed by Jasch, Höfling, and Heinrich (2012) (Jasch, H., Höfling, S. B., & Heinrich, M., 2012).

Electroluminescence Applications

  • The design of electroluminescent materials often involves compounds with similar structural motifs. Zhang et al. (2018) synthesized N-substituted tetraphenylethene-based benzimidazoles, demonstrating their potential in blue electroluminescence, which could be relevant for the compound (Zhang, T., Zhang, R., Zhao, Y., & Ni, Z., 2018).

Chemical Sensing Mechanisms

  • Compounds like the one being researched may have applications in chemical sensing. For example, Chen et al. (2014) studied a benzothiazole-based chemosensor, demonstrating how such compounds can be used in sensing mechanisms through processes like excited-state intramolecular proton transfer (Chen, J., Zhou, P., Zhao, L., & Chu, T., 2014).

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-22(2,3)15-6-4-13(5-7-15)17-12-29-21(23-17)24-20(26)19-11-14-10-16(25(27)28)8-9-18(14)30-19/h4-12H,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSBDJHMRDQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

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